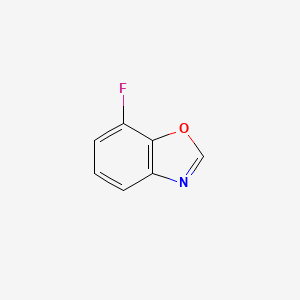

7-Fluoro-1,3-benzoxazole

Overview

Description

7-Fluorobenzoxazole (CAS# 1267061-18-6) is a useful research chemical with a molecular weight of 137.11 and a molecular formula of C7H4FNO . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole synthesis traditionally involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of 7-Fluorobenzoxazole is represented by the canonical SMILES string: C1=CC2=C(C(=C1)F)OC=N2 .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis

7-Fluorobenzoxazole has a molecular weight of 137.11 and a molecular formula of C7H4FNO . Fluorinated benzoxazole liquid crystal compounds possess low melting points, wide nematic phase intervals, and good solubility by appropriate lateral fluorine substitution .Scientific Research Applications

1. Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals

- Results : The benzoxazole liquid crystal compounds possess low melting points, wide nematic phase intervals and good solubility by appropriate lateral fluorine substitution, which is beneficial to further improve the electro-optical properties of high birefringence LC mixtures .

2. Inhibitors of Urease

- Results : All triazinoindole-based benzimidazole/benzoxazole analogs exhibited moderate to excellent inhibition profiles, having IC50 values of 0.20 ± 0.01 to 36.20 ± 0.70 μM .

3. Imaging Agents in Alzheimer’s Disease Research

- Results : The specific results or outcomes obtained were not detailed in the source.

4. High Birefringence Liquid Crystal Mixtures

- Results : The benzoxazole liquid crystal compounds possess low melting points, wide nematic phase intervals and good solubility by appropriate lateral fluorine substitution, which is beneficial to further improve the electro-optical properties of high birefringence LC mixtures .

5. Enhancement of Biological Activities

- Application Summary : The fluorine placed at position-7 in the benzoxazole skeleton provides a potent activity with IC 50 4.7 and 156 nM (+3% HSA). The alteration of placing fluorine in the lipophilic moiety, made the compound easier to use with a certain serum protein as carrier, thus resulting in a high serum concentration .

- Results : All triazinoindole-based benzimidazole/benzoxazole analogs exhibited moderate to excellent inhibition profiles, having IC50 values of 0.20 ± 0.01 to 36.20 ± 0.70 μM .

6. Low-Dk and Low-Df Polymers

- Application Summary : 7-Fluoro-1,3-benzoxazole is used in the synthesis of low-Dk and low-Df polymers .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

4. Enhancement of Electro-Optical Properties

- Application Summary : 7-Fluoro-1,3-benzoxazole is used in the synthesis of fluorinated benzoxazole liquid crystal compounds. These compounds are evaluated for their electro-optical properties in high birefringence liquid crystal mixtures .

- Methods of Application : The effects of the lateral fluorine substituent positions on the molecular synthetic yield, mesomorphic and solubility properties were investigated. The fluorination effects on the core electro-optical properties, including birefringence, dielectric anisotropy and the viscoelastic coefficient of high birefringence LC mixtures, were also studied .

- Results : The benzoxazole liquid crystal compounds possess low melting points, wide nematic phase intervals and good solubility by appropriate lateral fluorine substitution, which is beneficial to further improve the electro-optical properties of high birefringence LC mixtures .

5. Enhancement of Biological Activities

- Application Summary : The fluorine placed at position-7 in the benzoxazole skeleton provides a potent activity with IC 50 4.7 and 156 nM (+3% HSA). The alteration of placing fluorine in the lipophilic moiety, made the compound easier to use with a certain serum protein as carrier, thus resulting in a high serum concentration .

- Methods of Application : A variety of spectroscopic methods, including 1H-, 13C-NMR, and HREI-MS, were used to analyze the newly synthesized compounds. The analogs were then tested against the urease enzyme in vitro .

- Results : All triazinoindole-based benzimidazole/benzoxazole analogs exhibited moderate to excellent inhibition profiles, having IC50 values of 0.20 ± 0.01 to 36.20 ± 0.70 μM .

6. Low-Dk and Low-Df Polymers

- Application Summary : 7-Fluoro-1,3-benzoxazole is used in the synthesis of low-Dk and low-Df polymers .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Future Directions

Fluorination has been shown to improve the electro-optical properties of benzoxazole-terminated liquid crystals in high birefringence liquid crystal mixtures . This suggests that fluorination could promote promising applications of benzoxazole-terminated liquid crystals in emerging LC optical devices .

properties

IUPAC Name |

7-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRWHOLUEQVYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1,3-benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

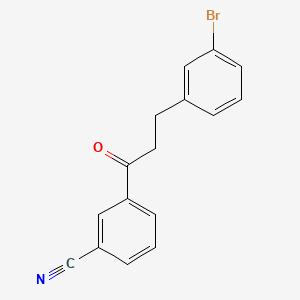

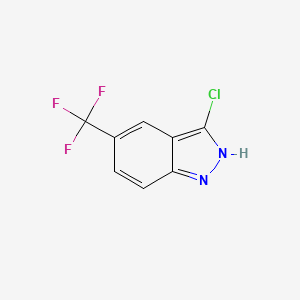

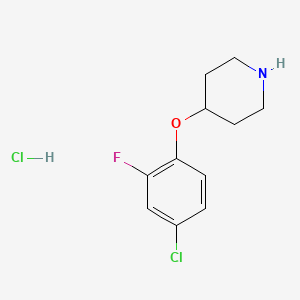

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)

![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1532472.png)